4-((2-Bromobenzyl)(methyl)amino)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H15BrN2 It is a nitrile derivative that contains a bromobenzyl group, a methylamino group, and a butanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with methylamine to form 2-bromobenzyl(methyl)amine. This intermediate is then reacted with butanenitrile under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium cyanide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide can yield nitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
4-((2-Bromobenzyl)(methyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Chlorobenzyl)(methyl)amino)butanenitrile: Similar structure with a chlorine atom instead of bromine.
4-((2-Fluorobenzyl)(methyl)amino)butanenitrile: Contains a fluorine atom in place of bromine.
4-((2-Iodobenzyl)(methyl)amino)butanenitrile: Iodine atom replaces the bromine atom.
Uniqueness
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can participate in specific chemical reactions that may not be as favorable with other halogens .
Eigenschaften
Molekularformel |
C12H15BrN2 |
---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
4-[(2-bromophenyl)methyl-methylamino]butanenitrile |
InChI |
InChI=1S/C12H15BrN2/c1-15(9-5-4-8-14)10-11-6-2-3-7-12(11)13/h2-3,6-7H,4-5,9-10H2,1H3 |
InChI-Schlüssel |
OWDBSUJRLXYQGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC#N)CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.